molecular formula C21H20ClN5O B12929750 9H-Purin-6-amine, 2-chloro-N-(3-(1-methylethoxy)phenyl)-9-(phenylmethyl)- CAS No. 125802-59-7

9H-Purin-6-amine, 2-chloro-N-(3-(1-methylethoxy)phenyl)-9-(phenylmethyl)-

Cat. No.: B12929750
CAS No.: 125802-59-7
M. Wt: 393.9 g/mol
InChI Key: FGRVYPNAORNBIF-UHFFFAOYSA-N
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Description

9-Benzyl-2-chloro-N-(3-isopropoxyphenyl)-9H-purin-6-amine is a synthetic organic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids (DNA and RNA). This compound is of interest in various fields of research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-2-chloro-N-(3-isopropoxyphenyl)-9H-purin-6-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Purine Core: Starting from a suitable purine precursor, such as 6-chloropurine, the core structure is formed.

    Substitution Reactions: Introduction of the benzyl group at the 9-position and the isopropoxyphenyl group at the N-position through nucleophilic substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:

    Batch or Continuous Flow Reactors: To handle large volumes of reactants.

    Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction rates and selectivity.

    Purification Techniques: Advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-2-chloro-N-(3-isopropoxyphenyl)-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Nucleophilic or electrophilic substitution reactions at the purine core or side chains.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dimethyl sulfoxide (DMSO), acetonitrile, and methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Use in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 9-Benzyl-2-chloro-N-(3-isopropoxyphenyl)-9H-purin-6-amine would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include:

    Binding to Active Sites: Inhibiting or activating enzyme functions.

    Signal Transduction: Modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    9-Benzyl-2-chloro-9H-purin-6-amine: Lacks the isopropoxyphenyl group.

    2-Chloro-N-(3-isopropoxyphenyl)-9H-purin-6-amine: Lacks the benzyl group.

Uniqueness

The presence of both the benzyl and isopropoxyphenyl groups in 9-Benzyl-2-chloro-N-(3-isopropoxyphenyl)-9H-purin-6-amine might confer unique properties, such as enhanced binding affinity or selectivity for certain biological targets.

Properties

CAS No.

125802-59-7

Molecular Formula

C21H20ClN5O

Molecular Weight

393.9 g/mol

IUPAC Name

9-benzyl-2-chloro-N-(3-propan-2-yloxyphenyl)purin-6-amine

InChI

InChI=1S/C21H20ClN5O/c1-14(2)28-17-10-6-9-16(11-17)24-19-18-20(26-21(22)25-19)27(13-23-18)12-15-7-4-3-5-8-15/h3-11,13-14H,12H2,1-2H3,(H,24,25,26)

InChI Key

FGRVYPNAORNBIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)CC4=CC=CC=C4

Origin of Product

United States

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